N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2-methylphenoxy)acetamide
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Overview
Description
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2-methylphenoxy)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring, a dimethylamino group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2-methylphenoxy)acetamide typically involves a multi-step process. One common route includes the following steps:
Formation of the furan-2-yl ethylamine intermediate: This can be achieved by reacting furan-2-carboxaldehyde with ethylamine in the presence of a reducing agent such as sodium borohydride.
Dimethylation: The intermediate is then subjected to dimethylation using formaldehyde and formic acid to introduce the dimethylamino group.
Acylation: The final step involves the acylation of the dimethylamino intermediate with 2-(2-methylphenoxy)acetyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2-methylphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of novel materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors or enzymes, modulating their activity. The furan ring and phenoxyacetamide moiety contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
- N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2-methylphenoxy)acetamide
- Ethyl 3-(furan-2-yl)propionate
- N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine
Comparison: this compound is unique due to its combination of a dimethylamino group, furan ring, and phenoxyacetamide moiety. This structural combination imparts distinct chemical reactivity and biological activity compared to similar compounds. N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine, on the other hand, has a different core structure and is used in supramolecular chemistry .
Properties
Molecular Formula |
C17H22N2O3 |
---|---|
Molecular Weight |
302.37 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C17H22N2O3/c1-13-7-4-5-8-15(13)22-12-17(20)18-11-14(19(2)3)16-9-6-10-21-16/h4-10,14H,11-12H2,1-3H3,(H,18,20) |
InChI Key |
XFJBMOPWMSPPRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC(C2=CC=CO2)N(C)C |
Origin of Product |
United States |
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